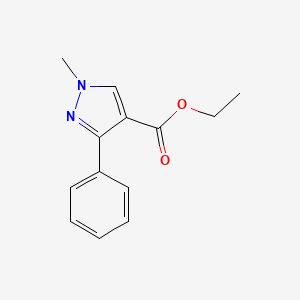

ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-methyl-3-phenylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-3-17-13(16)11-9-15(2)14-12(11)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFNKDMFAIFMIHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Ethyl Acetoacetate with Phenylhydrazine

The primary synthetic approach involves the cyclocondensation reaction between ethyl acetoacetate and phenylhydrazine. This reaction proceeds via the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring bearing the ethyl ester at the 4-position, a methyl group at the 3-position, and a phenyl substituent at the 1-position.

- Reaction conditions: Reflux in ethanol or acetic acid solvent at 80–100°C.

- Catalysts: Acetic acid or other mild acid catalysts to promote cyclization.

- Yield: Typically 60–75% after optimization.

- Purification: Column chromatography or recrystallization to isolate the pure product.

This method is widely reported and forms the backbone of laboratory and industrial synthesis of this compound.

Alkylation of Pyrazole Intermediates

An alternative approach involves the alkylation of pyrazole intermediates . For example, ethyl 3-methyl-1H-pyrazole-4-carboxylate can be methylated at the N-1 position using methyl iodide in the presence of a base such as sodium hydride (NaH) in dimethylformamide (DMF).

- Procedure: Dissolve the pyrazole ester in DMF, cool to 0°C, add NaH, then slowly add methyl iodide.

- Reaction time: Approximately 20 hours at ambient temperature.

- Yield: Around 70–75%.

- Workup: Extraction with ethyl acetate, washing, drying, and recrystallization.

This method allows selective N-methylation and is useful for preparing N-substituted pyrazole derivatives.

Suzuki Coupling for Phenyl Substitution

For introducing the phenyl group at the N-1 position, Suzuki coupling reactions have been employed starting from ethyl 3-methyl-1H-pyrazole-4-carboxylate derivatives bearing halogen substituents.

- Reagents: Phenylboronic acid, copper or palladium catalysts, pyridine as base.

- Conditions: Ambient temperature, reaction times up to 24 hours.

- Yield: High yields reported, up to 90%.

- Purification: Filtration, extraction, and recrystallization.

This method is particularly useful for diversifying the phenyl substituent and preparing analogs.

Detailed Reaction Conditions and Data

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclocondensation | Ethyl acetoacetate + phenylhydrazine, EtOH | 80–100°C reflux | 4–6 hours | 60–75 | Acid catalyst (acetic acid) used |

| N-Methylation | Pyrazole ester + NaH + CH3I, DMF | 0°C to RT | ~20 hours | ~70 | Slow addition of methyl iodide |

| Suzuki Coupling | Pyrazole halide + phenylboronic acid, Cu(OAc)2, pyridine | RT | 24 hours | 90 | Ambient temperature, mild base |

Industrial Scale and Catalytic Enhancements

- Continuous flow reactors have been implemented to scale up the cyclocondensation step, improving heat and mass transfer, leading to more consistent yields and product quality.

- Catalyst use: Zinc oxide nanoparticles and immobilized palladium catalysts have been reported to enhance regioselectivity and reaction efficiency.

- Green chemistry approaches: Replacement of toxic solvents like DMF with ethanol-water mixtures or ionic liquids is under investigation to improve environmental profiles.

Purification and Characterization

- Purification: Typically involves column chromatography on silica gel or recrystallization from solvents such as ethyl acetate or ethanol.

- Characterization techniques:

- 1H NMR: Confirms methyl, phenyl, and pyrazole protons.

- IR Spectroscopy: Carbonyl stretch near 1700 cm⁻¹.

- Mass Spectrometry: Molecular ion peak at m/z 230.26 confirms molecular weight.

- 2D NMR (HSQC, HMBC): Used for detailed structural elucidation.

Research Findings and Optimization Strategies

- Yield optimization: Adjusting solvent polarity and catalyst type can improve yields by 10–15%.

- Substituent effects: Electron-withdrawing groups on the phenyl ring can influence reaction rates and product stability.

- Computational studies: Density Functional Theory (DFT) calculations help predict steric and electronic effects, guiding synthetic modifications.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclocondensation | Ethyl acetoacetate, phenylhydrazine | Reflux in EtOH, 80–100°C | 60–75 | Straightforward, scalable | Moderate yield, requires reflux |

| N-Methylation | Pyrazole ester, NaH, methyl iodide | 0°C to RT, DMF solvent | ~70 | Selective N-methylation | Use of strong base and toxic solvent |

| Suzuki Coupling | Pyrazole halide, phenylboronic acid | RT, Cu or Pd catalyst | Up to 90 | High yield, versatile phenyl substitution | Requires halogenated intermediate |

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as nitro or hydroxyl groups.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution reagents: Halogens, alkyl halides, and aryl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro or hydroxyl derivatives, while substitution can introduce various functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate has shown significant promise in various therapeutic areas:

Antimicrobial Activity

Research indicates that derivatives of this compound possess notable antimicrobial properties against several bacterial strains. For instance:

- Staphylococcus aureus

- Escherichia coli

In vitro studies have demonstrated that these derivatives exhibit antibacterial activity comparable to standard antibiotics like Ciprofloxacin, suggesting their potential in treating infections caused by resistant bacteria .

Anticancer Potential

The compound has been evaluated for its anticancer effects across different cancer cell lines. Studies reveal that it can inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example:

- Study Findings : A series of experiments indicated a dose-dependent inhibition of cancer cell growth, with effective IC50 values suggesting therapeutic potential .

Anti-inflammatory Properties

This compound has also been recognized for its anti-inflammatory effects, which could be beneficial in managing conditions such as arthritis and other inflammatory diseases .

Agricultural Applications

In agriculture, this compound is utilized in the synthesis of agrochemicals, including herbicides and fungicides. Its ability to inhibit specific biological pathways makes it an attractive candidate for developing new agricultural products that can enhance crop yield while minimizing environmental impact .

Materials Science Applications

This compound is being explored for its potential use in materials science, particularly in organic electronics and as ligands in coordination chemistry. Its unique electronic properties make it suitable for applications in the development of advanced materials .

Study 1: Antimicrobial Efficacy

In a recent study focused on developing new antibacterial agents, derivatives of this compound were synthesized and tested against common pathogens. The results indicated significant antibacterial activity, supporting the compound's potential as a lead structure for antibiotic development .

Study 2: Anticancer Potential

Another study evaluated the anticancer potential of this compound against various cancer cell lines. The findings demonstrated effective inhibition of cell growth at therapeutic concentrations, indicating its promise as an anticancer agent .

Mechanism of Action

The mechanism of action of ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can reversibly block pest GABA-A receptors, leading to hyperexcitation of the nerves and muscles of contaminated insects . This mechanism highlights its potential as an insecticide.

Comparison with Similar Compounds

Key Observations :

- Ester Chain Length : Replacement of ethyl with methyl (e.g., mthis compound) reduces molecular weight and increases aqueous solubility due to shorter alkyl chains .

- Biological Activity : Diphenyl derivatives (e.g., ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate) exhibit stronger antibacterial effects, likely due to enhanced aromatic stacking with biological targets .

Crystallographic and Structural Insights

Crystallographic data reveal how substituents influence molecular packing and stability:

- This compound : The phenyl group at the 3-position participates in C–H···π interactions, stabilizing the crystal lattice. The ethyl ester adopts a planar conformation, minimizing steric clashes .

- Ethyl 1-(4-Methylphenyl)-5-Phenyl-4-Phenylsulfonyl-1H-Pyrazole-3-Carboxylate: The sulfonyl group at the 4-position introduces strong hydrogen-bonding interactions (C–H···O), leading to a denser crystal packing (density = 1.353 Mg/m³) compared to non-sulfonated analogs .

Biological Activity

Ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. As a member of the pyrazole family, it exhibits potential in various therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities. This article provides an overview of its biological activity, underlying mechanisms, and relevant research findings.

Target Interactions

this compound interacts with several biological targets:

- Enzyme Inhibition : It has been shown to inhibit enzymes such as kinases and phosphodiesterases, which are crucial in cellular signaling pathways. This inhibition can lead to altered cellular responses relevant to inflammation and cancer progression.

- Biochemical Pathways : The compound modulates various biochemical pathways that influence processes like apoptosis, cell proliferation, and inflammation.

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Antiviral | Exhibits activity against certain viral infections by interfering with viral replication. |

| Anti-inflammatory | Reduces inflammation by inhibiting pro-inflammatory cytokines and mediators. |

| Anticancer | Induces apoptosis in various cancer cell lines and inhibits tumor growth. |

| Antimicrobial | Effective against a range of bacteria and fungi, demonstrating broad-spectrum activity. |

| Antidiabetic | Shows potential in regulating blood glucose levels through various mechanisms. |

Case Studies

- Anticancer Activity : A study demonstrated that this compound led to a significant reduction in cell viability in human cancer cell lines, indicating its potential as an anticancer agent .

- Anti-inflammatory Effects : Research indicated that this compound effectively reduced levels of inflammatory markers in animal models of arthritis, suggesting its utility in treating inflammatory diseases .

- Antimicrobial Efficacy : In vitro assays revealed that this compound exhibited considerable antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Synthesis and Derivatives

The synthesis of this compound typically involves the condensation reaction between ethyl acetoacetate and phenylhydrazine, followed by cyclization to form the pyrazole ring. This process can be optimized using various solvents and conditions to enhance yield and purity.

Derivative Studies

Various derivatives of this compound have been synthesized to explore their biological activities further. These studies have shown that modifications to the pyrazole ring can significantly alter the compound's pharmacological properties, making it a versatile scaffold for drug development .

Q & A

Basic Research Questions

Q. What are the recommended safety precautions for handling ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .

- Storage : Store in tightly sealed containers at 0–8°C in a dry, well-ventilated area, away from oxidizing agents and ignition sources .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose via licensed chemical waste services .

Q. What spectroscopic techniques are used to characterize this compound’s structure?

- Methodological Answer :

- 1H NMR : Analyze proton environments (e.g., aromatic protons at δ 7.7–7.8 ppm, methyl groups at δ 2.37 ppm) to confirm substitution patterns .

- Mass Spectrometry (ESI-MS) : Verify molecular weight via [M+1] peaks (e.g., m/z 230.27) and fragmentation patterns .

- Elemental Analysis : Validate purity (≥98%) and molecular formula (C13H14N2O2) .

Q. How is this compound typically synthesized?

- Methodological Answer :

- Condensation Reactions : Use ethyl acetoacetate and substituted hydrazines under reflux with acetic acid catalysis .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol .

Advanced Research Questions

Q. How can synthetic yields be optimized under varying catalytic conditions?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts to enhance cyclization efficiency .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol; higher polarity may improve intermediate solubility .

- Reaction Monitoring : Use TLC or in-situ FTIR to track intermediate formation and adjust reaction times (typically 12–24 hours) .

Q. How to resolve discrepancies between computational predictions and experimental NMR data?

- Methodological Answer :

- DFT Calculations : Compare computed chemical shifts (e.g., Gaussian09 with B3LYP/6-311+G(d,p)) to experimental 1H/13C NMR .

- Conformational Analysis : Assess rotamer populations (e.g., pyrazole ring puckering) using variable-temperature NMR .

- X-ray Crystallography : Resolve ambiguities by determining single-crystal structures (e.g., C–C bond lengths: 1.38–1.42 Å) .

Q. What strategies address contradictory literature reports on stability under varying pH?

- Methodological Answer :

- Accelerated Stability Studies : Expose the compound to pH 2–12 buffers at 40°C for 14 days; monitor degradation via HPLC .

- Degradation Product Analysis : Identify byproducts (e.g., decarboxylated derivatives) using LC-MS and compare with synthetic standards .

- Moisture Sensitivity Tests : Store samples at 25°C/60% RH and assess hygroscopicity via Karl Fischer titration .

Q. How to design multi-step pathways for bioactive derivatives retaining the pyrazole core?

- Methodological Answer :

- Functionalization : Introduce substituents at C-3 or C-5 via Suzuki coupling (e.g., aryl boronic acids) or nucleophilic substitution .

- Bioisosteric Replacement : Replace the ethyl ester with amides or heterocycles (e.g., triazoles) to modulate pharmacokinetics .

- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity against targets like COX-2 or kinases .

Data Contradiction Analysis

Q. How to interpret conflicting data on the compound’s ecotoxicological profile?

- Methodological Answer :

- Tiered Testing : Conduct acute toxicity assays (e.g., Daphnia magna LC50) and compare with QSAR predictions .

- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect transformation products in simulated environmental conditions .

- Literature Meta-Analysis : Apply statistical tools (e.g., Cohen’s κ) to assess reproducibility across studies reporting bioaccumulation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.